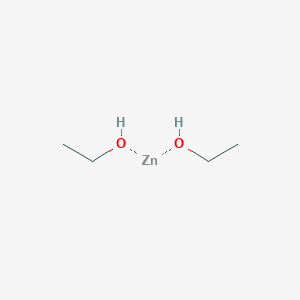

Diethoxyzinc

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Zinc diethoxide, also known as zinc bis(ethoxide), is an organozinc compound with the chemical formula C₄H₁₀O₂Zn. It is a white crystalline solid that is soluble in organic solvents. This compound is primarily used as a precursor in the synthesis of other zinc-containing compounds and as a catalyst in various chemical reactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Zinc diethoxide can be synthesized through the reaction of zinc metal with ethanol in the presence of a catalytic amount of iodine. The reaction proceeds as follows:

Zn+2C₂H₅OH→Zn(OC₂H₅)₂+H₂

This reaction is typically carried out under an inert atmosphere to prevent the oxidation of zinc.

Industrial Production Methods: In industrial settings, zinc diethoxide is produced by reacting zinc chloride with sodium ethoxide in anhydrous ethanol. The reaction is as follows:

ZnCl₂+2NaOC₂H₅→Zn(OC₂H₅)₂+2NaCl

This method is preferred for large-scale production due to its efficiency and cost-effectiveness.

Types of Reactions:

Oxidation: Zinc diethoxide can undergo oxidation to form zinc oxide and ethanol.

Hydrolysis: When exposed to moisture, zinc diethoxide hydrolyzes to form zinc hydroxide and ethanol.

Substitution: Zinc diethoxide can participate in substitution reactions with various halides to form corresponding zinc halides and ethanol.

Common Reagents and Conditions:

Oxidation: Oxygen or air at elevated temperatures.

Hydrolysis: Water or moisture in the air.

Substitution: Halides such as hydrogen chloride, hydrogen bromide, or hydrogen iodide.

Major Products Formed:

Oxidation: Zinc oxide and ethanol.

Hydrolysis: Zinc hydroxide and ethanol.

Substitution: Zinc halides and ethanol.

Wissenschaftliche Forschungsanwendungen

Zinc diethoxide has a wide range of applications in scientific research:

Chemistry: Used as a catalyst in organic synthesis, particularly in the formation of carbon-carbon bonds.

Biology: Employed in the preparation of zinc-containing enzymes and proteins.

Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various ligands.

Industry: Utilized in the production of zinc oxide nanoparticles, which have applications in electronics, optics, and as antimicrobial agents.

Wirkmechanismus

The mechanism by which zinc diethoxide exerts its effects is primarily through its ability to donate zinc ions. These zinc ions can interact with various molecular targets, including enzymes and proteins, to modulate their activity. The pathways involved often include the formation of zinc-ligand complexes, which can alter the structure and function of the target molecules.

Vergleich Mit ähnlichen Verbindungen

Zinc oxide (ZnO): An inorganic compound used in a wide range of applications, including as a semiconductor and in sunscreens.

Zinc acetate (Zn(C₂H₃O₂)₂): Used in dietary supplements and as a catalyst in chemical reactions.

Zinc chloride (ZnCl₂): Employed in various industrial processes, including as a flux in soldering.

Uniqueness of Zinc Diethoxide: Zinc diethoxide is unique in its ability to act as both a source of zinc ions and as a catalyst in organic synthesis. Its solubility in organic solvents makes it particularly useful in reactions that require a homogeneous catalyst. Additionally, its ability to form stable complexes with various ligands makes it a valuable compound in the development of new materials and drug delivery systems.

Eigenschaften

Molekularformel |

C4H12O2Zn |

|---|---|

Molekulargewicht |

157.5 g/mol |

IUPAC-Name |

ethanol;zinc |

InChI |

InChI=1S/2C2H6O.Zn/c2*1-2-3;/h2*3H,2H2,1H3; |

InChI-Schlüssel |

RWZKAROCZDFJEI-UHFFFAOYSA-N |

Kanonische SMILES |

CCO.CCO.[Zn] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[6-(2-Ethoxy-2-oxoacetyl)-1,3-benzodioxol-5-yl] 2,2-dimethylpropanoate](/img/structure/B13833276.png)

![4-Azatricyclo[5.2.0.0~1,4~]nonane](/img/structure/B13833278.png)

![tert-butyl (1R,5S)-7-benzyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B13833279.png)

![[3,5-Bis(methoxycarbonyl)phenyl]-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid](/img/structure/B13833333.png)